molecular formula C15H25BO2Si B1319299 Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane CAS No. 1186026-67-4

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Cat. No.: B1319299
CAS No.: 1186026-67-4
M. Wt: 276.26 g/mol
InChI Key: OPGOPAKVZDQUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a chemical compound with the molecular formula C15H25BO2Si . It is also known by other names such as 4-Trimethylsilylbenzeneboronic acid pinacol ester and 4-Trimethylsilylphenylboronic acid pinacol ester . The molecular weight of this compound is 276.26 g/mol .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 . Its canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Si(C)C .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.26 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of this compound are both 276.1716867 g/mol .

Scientific Research Applications

Synthesis and Material Properties

  • Synthesis of Aryl-Silanes and Germanes : Aryl-silanes, including those similar to Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, have been synthesized and characterized for their use in various chemical processes. These silanes serve as important intermediates in organic synthesis and material science (Klaukien et al., 1995).

  • Chemical Vapor Deposition (CVD) Processes : Trimethyl(phenyl)silane derivatives have been used as precursors in CVD processes for producing dielectric films, such as hydrogenated silicon carbide. Their volatility and thermal stability make them suitable for gas phase processes in material deposition (Ermakova et al., 2015).

  • Synthesis of Boronic Acid Derivatives : Research has been conducted on the synthesis of boronic acid derivatives, including those structurally similar to this compound. These derivatives are valuable in various chemical syntheses and pharmaceutical applications (Spencer et al., 2002).

Polymer Science and Nanotechnology

  • Polymerization and Nanoparticle Synthesis : Compounds structurally related to this compound have been used in the polymerization process to create polyfluorene-based nanoparticles. These materials exhibit unique optical properties and are applicable in areas like organic electronics and sensor technology (Fischer et al., 2013).

  • Gas-Phase Polymerization : Similar compounds have been used in UV laser-induced gas-phase polymerization, leading to the formation of unique polyhydrocarbon materials with potential applications in materials science (Pola & Morita, 1997).

Analytical and Organic Chemistry

  • Formation of Carboxamides : Derivatives of this compound have been used as reagents in the formation of carboxamides, showcasing their utility in organic synthesis (Tozawa et al., 2005).

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes, structurally akin to this compound, have been synthesized for detecting hydrogen peroxide, an important molecule in biological and chemical processes (Lampard et al., 2018).

Safety and Hazards

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, also known as 4-Trimethylsilylphenylboronic acid pinacol ester, is primarily used in the field of organic synthesis. Its primary targets are organic compounds that undergo Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond forming reactions and are widely used in organic chemistry.

Mode of Action

The compound acts as a boronic acid pinacol ester , which is a key component in Suzuki cross-coupling reactions . In these reactions, the boronic acid group of the compound interacts with a halide or pseudohalide on another molecule in the presence of a palladium catalyst and a base. This interaction results in the formation of a new carbon-carbon bond, effectively coupling the two molecules together .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki cross-coupling reaction pathway . This pathway is a key method for forming carbon-carbon bonds in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond between two organic molecules. This allows for the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The efficacy and stability of this compound in Suzuki cross-coupling reactions can be influenced by various environmental factors. These include the choice of solvent, the presence and choice of a base, the temperature at which the reaction is carried out, and the specific palladium catalyst used .

Properties

IUPAC Name

trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGOPAKVZDQUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592363
Record name Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186026-67-4
Record name Trimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Reactant of Route 4
Reactant of Route 4
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Reactant of Route 5
Reactant of Route 5
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Reactant of Route 6
Reactant of Route 6
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.